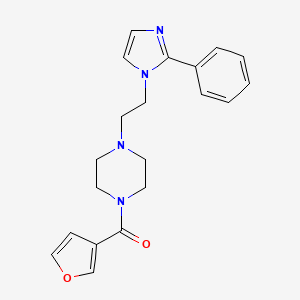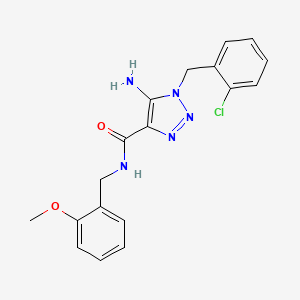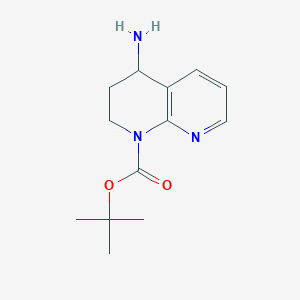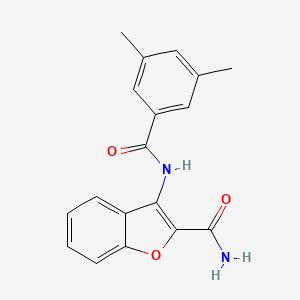![molecular formula C10H13N5 B2460700 4-[2-(2H-Tetrazol-5-yl)propyl]aniline CAS No. 1368966-63-5](/img/structure/B2460700.png)
4-[2-(2H-Tetrazol-5-yl)propyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[2-(2H-Tetrazol-5-yl)propyl]aniline” is a chemical compound that has been used in various applications. It has been used to prepare dyes and is industrially used in natural gas and refinery process streams . It is also used in the polymer industry as monomers .
Synthesis Analysis
The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .Chemical Reactions Analysis
Tetrazoles, including “4-[2-(2H-Tetrazol-5-yl)propyl]aniline”, can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also react with few active metals and produce new compounds which are explosives to shocks .Wirkmechanismus
Safety and Hazards
Tetrazoles, including “4-[2-(2H-Tetrazol-5-yl)propyl]aniline”, are considered hazardous. On heating, they decompose and emit toxic nitrogen fumes . They can burst vigorously when exposed to shock, fire, and heat on friction . They also easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat .
Eigenschaften
IUPAC Name |
4-[2-(2H-tetrazol-5-yl)propyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c1-7(10-12-14-15-13-10)6-8-2-4-9(11)5-3-8/h2-5,7H,6,11H2,1H3,(H,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMAPBBBXWDEGIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)N)C2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(2H-Tetrazol-5-yl)propyl]aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (4Z)-4-[(5-methoxy-1H-indol-3-yl)methylidene]-2-methyl-5-oxo-1-(2-phenylethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B2460617.png)
![2-acetyl-3-[(E)-2-(dimethylamino)ethenyl]quinoxaline-1,4-diium-1,4-bis(olate)](/img/structure/B2460620.png)
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methylbenzenesulfonamide](/img/structure/B2460623.png)

![2-(2,6-Difluorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2460626.png)


![7-Fluoro-3-[[1-[2-(2-methoxyphenyl)acetyl]piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2460629.png)


![3-Methyl-5-[[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2460633.png)


![5-chloro-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2460639.png)